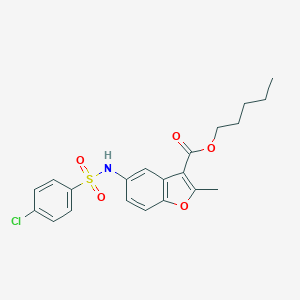
PENTYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PENTYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a synthetic organic compound with a complex structure It is characterized by the presence of a benzofuran ring, a chlorophenyl group, and a sulfonylamino group
Preparation Methods
The synthesis of PENTYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction.
Sulfonylation: The sulfonylamino group is added through a sulfonylation reaction using a sulfonyl chloride reagent.
Esterification: The final step involves esterification to introduce the pentyl ester group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
PENTYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PENTYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PENTYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonylamino group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran ring may also play a role in binding to biological targets, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar compounds to PENTYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE include:
- Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Propyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
These compounds share similar structures but differ in the ester group. The uniqueness of this compound lies in its specific ester group, which can influence its chemical properties and biological activities.
Properties
Molecular Formula |
C21H22ClNO5S |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
pentyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H22ClNO5S/c1-3-4-5-12-27-21(24)20-14(2)28-19-11-8-16(13-18(19)20)23-29(25,26)17-9-6-15(22)7-10-17/h6-11,13,23H,3-5,12H2,1-2H3 |
InChI Key |
JYKVLRTUCURNDS-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280926.png)

![N-[3-ACETYL-2-METHYL-1-(THIOPHENE-2-SULFONYL)-1H-INDOL-5-YL]THIOPHENE-2-SULFONAMIDE](/img/structure/B280935.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280936.png)
![5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280939.png)
![6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280941.png)
![5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B280946.png)
![4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B280950.png)
![2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280951.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide](/img/structure/B280952.png)
![4-methoxy-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280953.png)
![METHYL 4-{[(4Z)-4-[(4-FLUOROBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE](/img/structure/B280954.png)

![4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280959.png)
